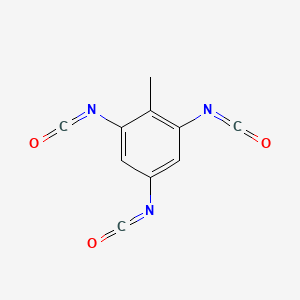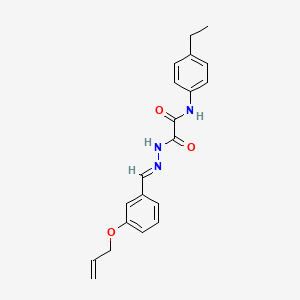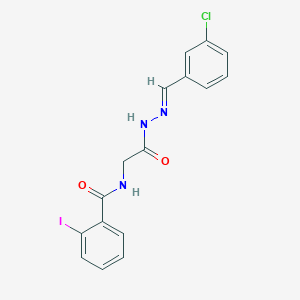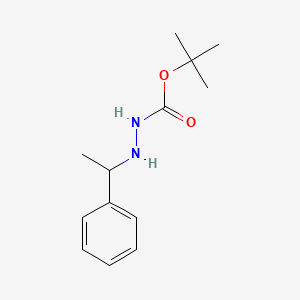![molecular formula C21H25N5 B12006207 11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006207.png)
11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a diethylaminoethyl group, a dihydrocyclopenta ring, and a benzimidazole core. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.
Cyclopenta Ring Formation: The cyclopenta ring is introduced through a cyclization reaction, which may involve the use of a cyclizing agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the intermediate product with diethylaminoethyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Final Cyclization and Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrocyclopenta ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance its binding affinity to these targets, while the benzimidazole core may interact with active sites or allosteric sites. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-(Cyclohexylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 11-Piperidino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific diethylaminoethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H25N5 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
16-[2-(diethylamino)ethylamino]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
InChI |
InChI=1S/C21H25N5/c1-3-25(4-2)13-12-23-20-16-9-7-8-15(16)17(14-22)21-24-18-10-5-6-11-19(18)26(20)21/h5-6,10-11,23H,3-4,7-9,12-13H2,1-2H3 |
Clé InChI |
QXRWTWIXYRUJSK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C2CCCC2=C(C3=NC4=CC=CC=C4N13)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)

![4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B12006156.png)

![1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-](/img/structure/B12006167.png)



![5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006185.png)

![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)
